4-(Aminobutyl)guanidine, also known as agmatine, is a naturally occurring compound derived from the amino acid L-arginine. It has garnered attention for its potential roles in various biological processes, including neurotransmission and neuroprotection. Agmatine is classified as a biogenic amine and is recognized for its diverse pharmacological effects, such as modulation of nitric oxide synthesis and interaction with imidazoline receptors.
Agmatine can be synthesized biologically from L-arginine through the action of the enzyme arginine decarboxylase. This process converts L-arginine into agmatine by removing a carboxyl group. In terms of classification, agmatine falls under the category of guanidines, which are characterized by the presence of a guanidine group, consisting of three nitrogen atoms bonded to carbon.
The synthesis of 4-(aminobutyl)guanidine can be achieved through several methods:
These methods highlight the versatility in synthesizing 4-(aminobutyl)guanidine, whether through enzymatic or chemical means.
Agmatine participates in various chemical reactions due to its functional groups:
These reactions underscore agmatine's role as a bioactive compound with significant implications for physiological processes.
Agmatine exerts its effects primarily through:
Data from studies indicate that agmatine's modulation of these pathways contributes to its neuroprotective and analgesic properties .
Relevant analyses have shown that agmatine's stability and solubility make it suitable for various scientific applications .
Agmatine has several notable applications in scientific research:
The diverse applications of 4-(aminobutyl)guanidine highlight its significance in both basic research and potential therapeutic contexts.
Agmatine (4-(aminobutyl)guanidine) is biosynthesized endogenously through the decarboxylation of L-arginine, catalyzed by the mitochondrial enzyme arginine decarboxylase (ADC; EC 4.1.1.19). This reaction eliminates carbon dioxide from the carboxyl group of arginine, forming agmatine as the primary product. ADC is evolutionarily conserved across bacteria, plants, and mammals, and its activity is highest in tissues like the brain, kidney, and liver [2] [5]. In mammals, ADC is localized near mitochondrial membranes, where it associates with imidazoline receptors (I2) – key targets for agmatine's neuromodulatory effects [5]. The enzyme exhibits distinct kinetic properties: In rat brain, ADC has a Kₘ of ~0.75 mM for arginine and can also decarboxylate ornithine (Kₘ ~0.25 mM), though it remains insensitive to ornithine decarboxylase inhibitors like difluoromethylornithine [5] [10].
Agmatine degradation occurs primarily via two pathways:
Table 1: Key Enzymes in Agmatine Metabolism
Enzyme | Reaction | Products | Tissue Localization |
---|---|---|---|
Arginine decarboxylase (ADC) | L-Arginine → Agmatine + CO₂ | Agmatine | Mitochondria (brain, kidney) |
Agmatinase (AGM) | Agmatine + H₂O → Putrescine + Urea | Putrescine, Urea | Cytosol (liver) |
Diamine oxidase (DAO) | Agmatine + O₂ + H₂O → Agmatine-aldehyde + H₂O₂ + NH₃ | Agmatine-aldehyde | Peroxisomes (peripheral tissues) |
Isotopically labeled agmatine (e.g., ¹³C/¹⁵N) is indispensable for tracing metabolic fluxes, pharmacokinetic studies, and serving as internal standards in mass spectrometry. A novel two-step synthetic route enables efficient incorporation of stable isotopes:
Structural validation employs multidimensional NMR spectroscopy:
Table 2: Key NMR Signatures of Isotopically Labeled Agmatine
Spectrum Type | Chemical Shift (ppm) | Splitting Pattern | Interpretation |
---|---|---|---|
¹³C NMR (coupled) | 164 | Doublet of triplets | ¹³C-¹⁵N coupling in guanidinium |
¹³C NMR | 42, 28, 26 | Singlets | Methylene carbons of butyl chain |
¹H NMR | 2.70–2.90 | Multiplet | –CH₂–N= protons |
These labeled analogs enable the tracking of agmatine distribution in vivo and elucidate its conversion to metabolites like putrescine or GABA in neurological studies [1] [5].
Traditional chemical synthesis of agmatine involves direct reaction of 1,4-diaminobutane with cyanamide, but this method suffers from low yields and impurities. A robust alternative employs Boc-protected intermediates:1. Boc Protection:- N-Boc-1,4-diaminobutane (102 μL, 0.53 mmol) and labeled cyanamide (20 mg, 0.44 mmol) react in anhydrous DMF with diisopropylethylamine (100 μL, 0.57 mmol) at 80°C for 3 hours.- The product, tert-butyl N-[4-[(azanylcarbonimidoyl)amino]butyl]carbamate (Boc-agmatine), precipitates in 85% yield after aqueous workup [1].
Table 3: Synthetic Parameters for BOC-Protected Agmatine Route
Step | Reagents/Conditions | Yield | Purity | Advantage |
---|---|---|---|---|
Boc protection | DMF, DIEA, 80°C, 3 h | 85% | >90% | Prevents over-alkylation |
Deprotection | 20% TFA/DCM, 25°C, 1 h | 95% | >95% | Mild, rapid cleavage |
This route enhances selectivity by minimizing side reactions (e.g., polyalkylation) and simplifies purification compared to direct cyanamide routes [1].
Metabolic engineering enables sustainable agmatine production via fermentation, overcoming limitations of chemical synthesis. Key strategies include:
Whole-cell biotransformation: Overexpression of acid-induced adiA in E. coli achieves 279.21 g/L agmatine from arginine (98% conversion) [10].
Corynebacterium crenatum Engineering:
Table 4: Performance of Engineered Microbial Strains for Agmatine Production
Strain | Strategy | Titer (g/L) | Yield (g/g glucose) | Process |
---|---|---|---|---|
E. coli AUX5 | ΔspeCΔspeFΔspeBΔargR, speA+ | 15.32 | 0.11 | Fed-batch fermentation |
E. coli AUX11 | speA+, gdhA+, ppc+, pntAB+ | 40.43 | 0.29 | Fed-batch fermentation |
E. coli (whole-cell) | adiA+ | 279.21 | N/A | Biotransformation |
C. crenatum AGM3 | speAI534D | 45.26 | 0.31 | Fed-batch fermentation |
Future directions involve dynamic pathway regulation and hybrid fermentation-biotransformation processes to further improve yields [3] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7